

Avibactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that has become a critical component in the fight against multidrug-resistant Gram-negative bacteria.[1][2][3][4][5] Its unique chemical structure and reversible covalent inhibition mechanism set it apart from traditional β -lactamase inhibitors.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **Avibactam**. It includes a compilation of quantitative data, detailed experimental methodologies from key studies, and visualizations to elucidate its function and interactions.

Chemical Structure and Physicochemical Properties

Avibactam, chemically known as [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, is a diazabicyclooctane derivative.[6][7] Unlike traditional β -lactamase inhibitors such as clavulanic acid and tazobactam, **Avibactam** does not possess a β -lactam ring.[1] Its structure is designed to mimic the transition state of β -lactam hydrolysis, allowing it to effectively bind to the active site of β -lactamase enzymes.[8]

The sodium salt of **Avibactam** is a white crystalline powder with high purity (typically >98%), which is essential for its pharmaceutical applications.[6]

Chemical Structure





Click to download full resolution via product page

Caption: Chemical structure of Avibactam.

Physicochemical Properties

A summary of the key physicochemical properties of **Avibactam** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C7H11N3O6S	[5][7][9]
Molecular Weight	265.25 g/mol	[7][9]
IUPAC Name	[(2S,5R)-2-carbamoyl-7-oxo- 1,6-diazabicyclo[3.2.1]octan-6- yl] hydrogen sulfate	[5][7]
CAS Number	1192500-31-4	[5][7]
XLogP3	-1.8	[9]
Hydrogen Bond Donor Count	2	[9]
Hydrogen Bond Acceptor Count	6	[9]
Rotatable Bond Count	3	[9]
Topological Polar Surface Area	139 Ų	[9]
Protein Binding	5.7–8.2%	[5]
Metabolism	Nil	[5]
Elimination Half-life	~2 hours	[10][11]
Volume of Distribution	~22 L	[11]
Excretion	Kidney (97%)	[5]



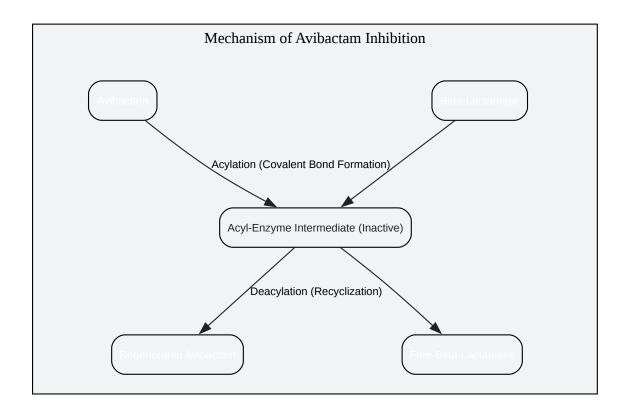
Mechanism of Action

Avibactam is a potent inhibitor of a wide range of β -lactamase enzymes, including Ambler class A, class C, and some class D enzymes.[1][2][4][5] It functions by a unique, reversible covalent mechanism.[1][3]

The inhibition process involves the following steps:

- Acylation: The serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of Avibactam's urea moiety. This leads to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1]
 [3]
- Deacylation (Recyclization): Unlike other β-lactamase inhibitors that undergo hydrolysis and degradation, the reaction with Avibactam is reversible.[1][3] The acyl-enzyme complex can undergo deacylation, which results in the regeneration of intact, active Avibactam.[1] This recyclization is a slow process, effectively sequestering the β-lactamase and preventing it from inactivating β-lactam antibiotics.[12]





Click to download full resolution via product page

Caption: Reversible covalent inhibition of β -lactamase by **Avibactam**.

In Vitro Activity

The efficacy of **Avibactam** is demonstrated by its ability to restore the activity of β -lactam antibiotics against resistant bacterial strains. This is quantified by the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of ceftazidime-avibactam against various Gram-negative bacteria. Avibactam is typically tested at a fixed concentration of 4 μ g/mL.

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae[13]



Organism	MIC ₅₀ (μg/mL)	MIC90 (µg/mL)	Susceptibility (%)
Escherichia coli	0.25	0.5	>99
Klebsiella pneumoniae	0.5	2	>99
Enterobacter cloacae	0.5	2	>99
Citrobacter freundii	0.5	2	>99
Proteus mirabilis	≤0.25	0.5	100
Serratia marcescens	1	4	>98

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa[13]

Resistance Profile	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)	Susceptibility (%)
All Isolates	2	8	~95
Meropenem-Resistant	4	16	~85

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize **Avibactam**.

Antimicrobial Susceptibility Testing

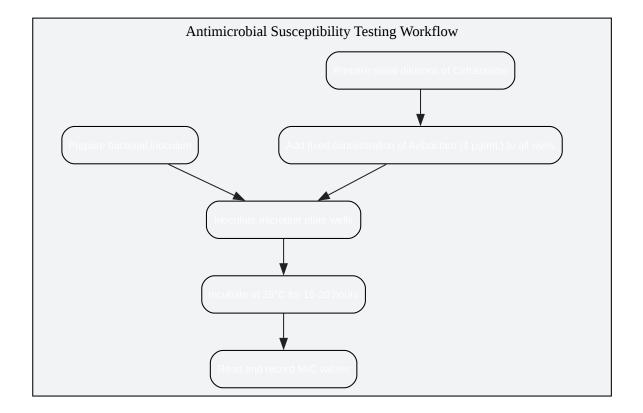
Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftazidime in combination with a fixed concentration of **Avibactam** against various bacterial isolates.

Methodology:

- Method: Broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][14]
- Media: Cation-adjusted Mueller-Hinton broth.



- Avibactam Concentration: A fixed concentration of 4 μg/mL of Avibactam is used.[1][14]
- Ceftazidime Concentration: Two-fold serial dilutions of ceftazidime are prepared.[1]
- Inoculum: Bacterial suspensions are prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Incubation: Plates are incubated at 35°C for 16-20 hours.
- Endpoint: The MIC is defined as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.



Click to download full resolution via product page

Caption: Workflow for MIC determination by broth microdilution.



X-ray Crystallography of Avibactam-Enzyme Complex

Objective: To determine the three-dimensional structure of **Avibactam** covalently bound to a β -lactamase enzyme.

Methodology:

- Protein Purification: The target β -lactamase (e.g., AmpC from P. aeruginosa) is overexpressed and purified.
- Complex Formation: The purified enzyme is incubated with an excess of Avibactam to form the covalent complex.
- Crystallization: The **Avibactam**-enzyme complex is crystallized using vapor diffusion (hanging or sitting drop) methods with various crystallization screens.
- Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.
- Structure Determination: The structure is solved by molecular replacement using a known β-lactamase structure as a search model.
- Refinement: The model is refined against the diffraction data to obtain the final high-resolution structure. A high-resolution structure of avibactam bound to a class C β-lactamase, AmpC, from P. aeruginosa was obtained, which provided insight into the mechanism of both acylation and recyclization.[1][3]

Enzyme Kinetics

Objective: To characterize the kinetics of β -lactamase inhibition by **Avibactam**, including the on-rate for acylation and the off-rate for deacylation.

Methodology:

- On-rate (k on) Measurement:
 - The β-lactamase enzyme is pre-incubated with varying concentrations of Avibactam for different time intervals.



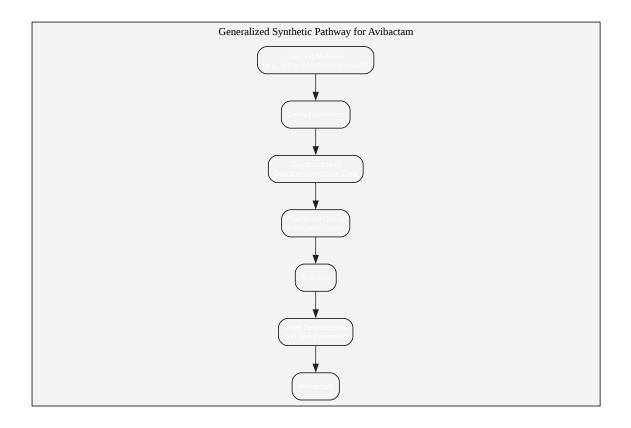
- The remaining enzyme activity is measured by adding a chromogenic β-lactam substrate
 (e.g., nitrocefin) and monitoring the change in absorbance over time.
- The apparent second-order rate constant (k_on) is determined by plotting the observed rate of inactivation against the inhibitor concentration.
- Off-rate (k off) Measurement (Jump Dilution Method):
 - The enzyme is incubated with a saturating concentration of Avibactam to form the acylenzyme complex.
 - The complex is then rapidly diluted into a solution containing a chromogenic substrate.
 - The return of enzyme activity is monitored over time as Avibactam dissociates from the enzyme.
 - The first-order rate constant for deacylation (k_off) is determined by fitting the data to an exponential recovery curve. Using the TEM-1 enzyme, the deacylation off-rate was measured to be 0.045 min⁻¹.[15]

Synthesis of Avibactam

The synthesis of **Avibactam** is a complex, multi-step process.[6] Several synthetic routes have been developed, often starting from commercially available materials like ethyl-5-hydroxypicolinate or Boc-benzyl-glutamate.[16][17] Key steps in these syntheses typically involve:

- Chiral Resolution: Lipase-catalyzed resolution is used to establish the correct stereochemistry.[16]
- Ring Formation: Construction of the diazabicyclo[3.2.1]octane core structure.
- Functional Group Manipulations: Introduction of the carbamoyl and sulfate groups, often involving protection and deprotection steps.[6][16][17]
- Sulfation: A one-pot debenzylation/sulfation reaction is a key step in some efficient synthetic routes.[16][17]





Click to download full resolution via product page

Caption: A generalized overview of the synthetic steps for **Avibactam**.

Conclusion

Avibactam represents a significant advancement in the field of antibacterial therapy. Its novel chemical structure, distinct from traditional β -lactams, and its unique reversible covalent mechanism of action provide a powerful tool against a broad spectrum of β -lactamase-producing Gram-negative pathogens.[1][2][4] The data and methodologies presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the success of this important molecule in addressing the ongoing challenge of antimicrobial resistance.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Avibactam Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Avibactam | C7H11N3O6S | CID 9835049 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avibactam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Activity of Ceftazidime-Avibactam against Isolates in a Phase 3 Open-Label Clinical Trial for Complicated Intra-Abdominal and Urinary Tract Infections Caused by Ceftazidime-Nonsusceptible Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals Synfacts / Abstract [thieme-connect.com]



 To cite this document: BenchChem. [Avibactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#the-chemical-structure-and-properties-of-avibactam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com